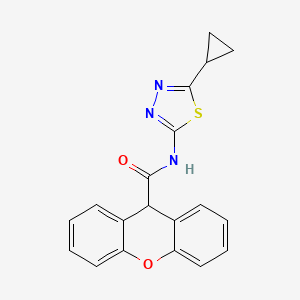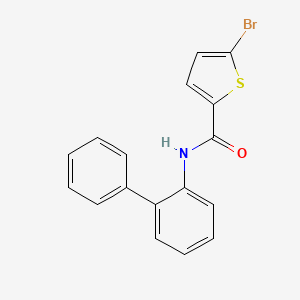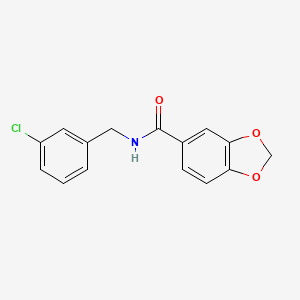
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
Vue d'ensemble
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of a thiadiazole ring and a xanthene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiosemicarbazide under acidic conditions, followed by cyclization with a suitable oxidizing agent.
Coupling with Xanthene: The synthesized thiadiazole derivative is then coupled with xanthene-9-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The xanthene moiety may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2-thiophenecarboxamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-4-nitrophenoxy)acetamide
Uniqueness
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to the presence of both a thiadiazole ring and a xanthene moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propriétés
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-17(20-19-22-21-18(25-19)11-9-10-11)16-12-5-1-3-7-14(12)24-15-8-4-2-6-13(15)16/h1-8,11,16H,9-10H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQDFADFKTWMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(benzylcarbamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3490308.png)
![2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3490329.png)
![4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B3490335.png)
![diethyl 5-[(3-pyridinylcarbonyl)amino]isophthalate](/img/structure/B3490342.png)
![methyl 2-[(ethoxycarbonyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B3490353.png)
![N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE](/img/structure/B3490361.png)
![methyl 5-ethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B3490362.png)
![3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3490367.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B3490372.png)

![(5-BROMO-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B3490398.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide](/img/structure/B3490403.png)
![(2,3-DIMETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B3490406.png)

